molecular formula C10H14F3NO3 B13507261 (2R)-2-cyclohexyl-2-(trifluoroacetamido)acetic acid

(2R)-2-cyclohexyl-2-(trifluoroacetamido)acetic acid

Cat. No.: B13507261
M. Wt: 253.22 g/mol
InChI Key: SELLUZIYVGEZCW-SSDOTTSWSA-N
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Description

(2R)-2-cyclohexyl-2-(trifluoroacetamido)acetic acid is an organic compound characterized by its unique structure, which includes a cyclohexyl group, a trifluoroacetamido group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-cyclohexyl-2-(trifluoroacetamido)acetic acid typically involves the following steps:

    Formation of the cyclohexyl group: This can be achieved through the hydrogenation of benzene in the presence of a suitable catalyst such as palladium on carbon.

    Introduction of the trifluoroacetamido group: This step involves the reaction of cyclohexylamine with trifluoroacetic anhydride under controlled conditions to form the trifluoroacetamido derivative.

    Formation of the acetic acid moiety: The final step involves the reaction of the trifluoroacetamido derivative with bromoacetic acid in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-cyclohexyl-2-(trifluoroacetamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoroacetamido group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoroacetamido group.

Scientific Research Applications

(2R)-2-cyclohexyl-2-(trifluoroacetamido)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-cyclohexyl-2-(trifluoroacetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-cyclohexyl-2-(acetamido)acetic acid: Similar structure but lacks the trifluoro group.

    (2R)-2-cyclohexyl-2-(fluoroacetamido)acetic acid: Contains a single fluorine atom instead of three.

    (2R)-2-cyclohexyl-2-(chloroacetamido)acetic acid: Contains a chlorine atom instead of fluorine.

Uniqueness

(2R)-2-cyclohexyl-2-(trifluoroacetamido)acetic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and physical properties. The trifluoro group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H14F3NO3

Molecular Weight

253.22 g/mol

IUPAC Name

(2R)-2-cyclohexyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid

InChI

InChI=1S/C10H14F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,14,17)(H,15,16)/t7-/m1/s1

InChI Key

SELLUZIYVGEZCW-SSDOTTSWSA-N

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)O)NC(=O)C(F)(F)F

Canonical SMILES

C1CCC(CC1)C(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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